3-Methyl-2-oxopyrrolidine-3-carbohydrazide
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Overview
Description
3-Methyl-2-oxopyrrolidine-3-carbohydrazide is a chemical compound with a pyrrolidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a keto group and a carbohydrazide moiety makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-methyl-2-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:
3-Methyl-2-oxopyrrolidine-3-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3-Methyl-2-oxopyrrolidine-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrrolidine ring structure contributes to the compound’s stability and binding affinity.
Comparison with Similar Compounds
- 3-Methyl-2-oxopyrrolidine-3-carboxylic acid
- 3-Methyl-2-oxopyrrolidine-3-carboxamide
- 3-Methyl-2-oxopyrrolidine-3-thiohydrazide
Uniqueness: 3-Methyl-2-oxopyrrolidine-3-carbohydrazide is unique due to the presence of both a keto group and a carbohydrazide moiety, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-methyl-2-oxopyrrolidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(5(11)9-7)2-3-8-4(6)10/h2-3,7H2,1H3,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXDLSKRRTVSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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